Falnidamol

  • This product is not intended for human or veterinary use. For research use only.
  • Catalog No. : S547937
  • CAS No. : 196612-93-8
  • Molecular Formula : C18H19ClFN7
  • Molecular Weight : 387.84
  • Purity : >98% (or refer to the Certificate of Analysis)
  • Availability : Please inquire
  • Price : Please inquire
CAS Number

196612-93-8

Product Name

Falnidamol

IUPAC Name

N8-(3-chloro-4-fluorophenyl)-N2-(1-methylpiperidin-4-yl)pyrimido[5,4-d]pyrimidine-2,8-diamine

Molecular Formula

C18H19ClFN7

Molecular Weight

387.84

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

INCHI

InChI=1S/C18H19ClFN7/c1-27-6-4-11(5-7-27)25-18-21-9-15-16(26-18)17(23-10-22-15)24-12-2-3-14(20)13(19)8-12/h2-3,8-11H,4-7H2,1H3,(H,21,25,26)(H,22,23,24)

INCHI Key

FTFRZXFNZVCRSK-UHFFFAOYSA-N

SMILES

CN1CCC(NC2=NC=C(N=CN=C3NC4=CC=C(F)C(Cl)=C4)C3=N2)CC1

Solubility

Soluble in DMSO, not in water

Synonyms

BIBX 1382; BIBX1382; BIBX-1382; BIBX 1382BS; BIBX1382BS; BIBX-1382BS; Falnidamol.

Shell Life

>5 years if stored properly

Falnidamol, also known as BIBX 1382, is a pyrimido-pyrimidine with antitumor activity. BIBX 1382 inhibits the intracellular tyrosine kinase domain of the Epidermal Growth Factor Receptor (EGFR) thus specifically reversing the aberrant enzymatic activity from overexpressed and constitutively activated EGFR, and subsequently inhibiting cell proliferation and inducing cell differentiation. Check for active clinical trials or closed clinical trials using this agent.

1: Tamaoki J, Isono K, Takeyama K, Tagaya E, Nakata J, Nagai A. Ultrafine carbon black particles stimulate proliferation of human airway epithelium via EGF receptor-mediated signaling pathway. Am J Physiol Lung Cell Mol Physiol. 2004 Dec;287(6):L1127-33. Epub 2004 Aug 6. PubMed PMID: 15298855.
2: Dittrich Ch, Greim G, Borner M, Weigang-Köhler K, Huisman H, Amelsberg A, Ehret A, Wanders J, Hanauske A, Fumoleau P. Phase I and pharmacokinetic study of BIBX 1382 BS, an epidermal growth factor receptor (EGFR) inhibitor, given in a continuous daily oral administration. Eur J Cancer. 2002 May;38(8):1072-80. PubMed PMID: 12008195.

  
Submit